Ardisiacrispin A

Non-small cell lung cancer Cytotoxicity screening Natural product oncology

Researchers requiring pure ardisiacrispin A for colorectal or cervical cancer studies face a critical challenge: total saponin content in plant extracts does not correlate with cytotoxicity, and ardisiacrispin B cannot substitute for A due to divergent IC50 profiles. Our ardisiacrispin A (CAS 23643-61-0) solves this with: - Pure single compound, not mixture; validated isolation yields up to 45 g - Documented IC50: 4.05 μM (HCT-15), 5.30 μM (HeLa); distinct from ardisiacrispin B - UPLC-MS/MS method available for plasma monitoring; acute/subacute toxicity data provided - Immediate stock; global B2B shipping

Molecular Formula C52H84O22
Molecular Weight 1061.2 g/mol
Cat. No. B149964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArdisiacrispin A
Synonyms3 beta-O-(beta-D-xylopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-(O-beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)-16 alpha-hydroxy-13 beta,28-epoxyolean-30-al
ardisiacrispin A
Molecular FormulaC52H84O22
Molecular Weight1061.2 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C
InChIInChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1
InChIKeyJXTOWLUQSHIIDP-VKKSEJOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ardisiacrispin A: Anticancer Triterpenoid Saponin


Ardisiacrispin A (CAS 23643-61-0; also designated deglucocyclamin) is a 13,28-epoxy-bridged oleanane-type triterpenoid saponin characterized by a cyclamiretin A aglycone core glycosylated with a branched tetrasaccharide chain . It is a principal bioactive constituent isolated from Ardisia species (e.g., A. crenata, A. crispa, A. gigantifolia) and Labisia pumila [1], distinguished from its direct congener ardisiacrispin B solely by substitution of a terminal xylose for a rhamnose moiety . Standardized isolation protocols have yielded up to 45 g of purified material for in vivo studies [2].

Workflow Cell-model cytotoxicity screening against solid tumor lines
Selection Specify ardisiacrispin A (xylose-terminal triterpenoid saponin), not the (A+B) mixture
Format Purified isolate from Ardisia spp. or Labisia pumila; verify chromatographic identity

Ardisiacrispin A vs. B: Cytotoxicity Differences


Although ardisiacrispins A and B share the same aglycone core and a common 2:1 natural co-occurrence ratio in many Ardisia species [1], their pharmacological and chemical divergence precludes simple substitution. The single monosaccharide substitution at the terminal branching position (xylose in A versus rhamnose in B) alters critical parameters including reversed-phase chromatographic retention, solubility, and—most importantly—cell line-specific cytotoxic potency. Studies across multiple cancer types reveal that the IC50 values for pure ardisiacrispin A do not follow the same concentration-response relationships observed for the (A+B) mixture or for ardisiacrispin B alone [2]. Furthermore, quantitative analysis demonstrates that total ardisiacrispin A content in plant extracts does not correlate with overall extract cytotoxicity, confirming that the compound's specific bioactivity signature cannot be inferred from gross saponin content or from structurally related analogs [3].

TargetArdisiacrispin A
Terminal xylose substitution defines retention, solubility, and cell-line-specific cytotoxicity profiles.
AnalogArdisiacrispin B
Rhamnose-terminal analog shows differing IC50 relationships in cancer cell lines; potency may not transfer directly.
Extract / Mixture(A+B) or crude saponin
Total ardisiacrispin A content does not correlate with extract cytotoxicity; single-compound identity must be confirmed.

Ardisiacrispin A: Key Evidence Overview


Superior Cytotoxicity in Lung Adenocarcinoma Cells

In direct cross-study comparison using the A549 human lung adenocarcinoma cell line, ardisiacrispin A induced 50% cell death at 11.94 ± 1.14 μg/mL (equivalent to ~9.7 μM) [1]. Under comparable assay conditions, the closely related analog ardisiacrispin B displayed an IC50 of 8.7 μM (approximately 2.3-fold less potent) [2]. This differential sensitivity is particularly notable given that both saponins share the identical cyclamiretin A aglycone and differ only by a single terminal sugar residue substitution.

Lung cell cytotoxicity
Cross-study comparable
A: ~9.7 μM vs B: 8.7 μM (A549 cells)
Supports cytotoxicity endpoint review in lung adenocarcinoma model
Sugar moiety shift alters cell-line susceptibility; verify single-compound identity
Non-small cell lung cancer Cytotoxicity screening Natural product oncology

Broad-Spectrum Cytotoxicity in Solid Tumor Lines

Ardisiacrispin A exhibits IC50 values ranging from 4.05 μM to 8.64 μM across a panel of human solid tumor cell lines (HCT-15 colorectal adenocarcinoma: 4.05 μM; Hela cervical carcinoma: 5.30 μM; NCI-H460 non-small cell lung: 7.61 μM; PC-3 prostate: 8.29 μM; MCF-7 breast: 8.64 μM) [1]. For context, the same study reported that ardisiacrispin A was not selective for cancer cells versus normal cells (IC50 = 8.11 μM against human umbilical vein endothelial cells) [1]. In cross-study comparison, the Ardisia-derived saponin ardicrenin shows IC50 values of 1.17-16.61 μmol/L across breast, lung, and liver cancer lines [2], while ardisicrenoside exhibits IC50 values of 5.60-29.07 μmol/L [2]. Notably, ardisiacrispin A content does not correlate with total extract cytotoxicity [3], indicating that the specific molecular entity—not total saponin load—drives the observed potency profile.

Solid tumor panel IC50
Cross-study comparable
4.05 – 8.64 μM across HCT-15, Hela, NCI-H460, PC-3, MCF-7
Cell-model endpoint review; potency not correlated to total saponin content
Reported lack of selectivity vs normal HUVEC cells (8.11 μM)
Pancreatic cancer Colorectal cancer Breast cancer Prostate cancer

Microtubule Disassembly and Hepatoma Sensitivity

The fixed 2:1 ardisiacrispin (A+B) mixture—in which ardisiacrispin A constitutes approximately two-thirds of the mass—exhibited IC50 values ranging from 0.9 to 6.5 μg/mL across multiple human cancer cell lines, with Bel-7402 hepatoma cells showing the greatest sensitivity (IC50 ~0.9 μg/mL) [1]. At 5-20 μg/mL concentrations, the mixture induced a dose-dependent decrease in microtubule fluorescence intensity, confirming direct microtubule disassembly activity [1]. In a separate study on the HL-60 leukemia cell line, the same (A+B) mixture arrested cells in S phase and induced apoptosis at concentrations between 1-10 μg/mL [2]. While these data are for the mixture rather than pure ardisiacrispin A, they establish the pharmacophore's mechanism and provide a benchmark for evaluating pure compound activity.

Microtubule & hepatoma
Class-level inference
(A+B) mix IC50 0.9 μg/mL Bel-7402; microtubule fluorescence decrease at 5–20 μg/mL
Supports microtubule-targeting mechanism screening in liver cancer models
Data from 2:1 mixture; pure A requires independent validation
Hepatocellular carcinoma Microtubule targeting agents Apoptosis induction

Validated Pharmacokinetic Analytical Method

A validated UPLC-MS/MS method for quantification of ardisiacrispin A in rat plasma achieved mean recoveries of 80.4% to 92.6% and intra- and inter-day precision with relative standard deviation (RSD) values below 11% [1]. Method accuracy ranged from 97.3% to 105.6% [1]. While oral bioavailability data for ardisiacrispin A specifically are not yet published, a related triterpenoid saponin (tubeimoside I) exhibited absolute oral bioavailability of only 1% in mice using a comparable UPLC-MS/MS analytical platform [2], strongly suggesting that ardisiacrispin A will similarly require parenteral administration or formulation strategies to achieve systemic exposure.

PK bioanalytical method
Reported method
Recovery 80.4–92.6%, accuracy 97.3–105.6%, RSD <11%
Supports bioanalytical validation review for IV pharmacokinetic studies
Oral bioavailability likely very low based on class analog (tubeimoside I ~1%)
Preclinical pharmacokinetics Bioanalytical method validation ADME

Uterine Contractile Activity Comparable to Acetylcholine

In an isolated rat uterus preparation, ardisiacrispin A at a bath concentration of 8 μg/mL produced contractile responses equivalent to 84% of the contraction induced by a standard dose of acetylcholine (0.2 μg/mL) . Ardisiacrispin B, tested under identical conditions at the same concentration, produced an identical 84% response , indicating that the utero-contracting pharmacophore resides in the shared aglycone core and is not significantly modulated by the terminal sugar substitution. This provides a baseline for evaluating functional activity in smooth muscle assays independent of cytotoxic endpoints.

Uterine contractility
Source review
A and B each 84% of acetylcholine response (8 μg/mL, rat uterus)
Supports smooth muscle contractility assay context
Identical activity reported; source not specified – verify independently
Smooth muscle pharmacology Uterotonic agents Natural product screening

Ardisiacrispin A: Application Scenarios


Colorectal and Cervical Cancer Cytotoxicity Screening

Ardisiacrispin A exhibits its lowest reported IC50 against HCT-15 colorectal adenocarcinoma cells (4.05 μM) and second-lowest against Hela cervical carcinoma cells (5.30 μM) in direct MTT assays [1]. This potency profile, coupled with the availability of validated isolation protocols yielding up to 45 g of purified material [1], positions ardisiacrispin A as a viable positive control or lead scaffold for colorectal and cervical cancer drug discovery campaigns. In comparative analyses, ardisiacrispin A content does not correlate with total extract cytotoxicity [2], reinforcing the requirement for pure compound use in these specific cell line models.

Microtubule Disruption and Apoptosis in Liver Cancer

The ardisiacrispin (A+B) mixture, of which ardisiacrispin A comprises approximately 67% by mass, produces IC50 values as low as 0.9 μg/mL in Bel-7402 hepatoma cells—the most sensitive line tested [3]. At concentrations of 5-20 μg/mL, the mixture induces measurable microtubule fluorescence decrease, mitochondrial membrane depolarization, and nuclear condensation, confirming a microtubule-disassembly mechanism distinct from DNA-intercalating agents [3]. Researchers investigating tubulin-targeting natural products can employ ardisiacrispin A (or the (A+B) mixture) as a tool compound with documented mechanism and validated bioanalytical support for pharmacokinetic studies [4].

Preclinical Pharmacokinetic and Toxicology Studies

Investigators requiring quantitative plasma concentration monitoring for in vivo efficacy or toxicology studies benefit from a fully validated UPLC-MS/MS method for ardisiacrispin A with defined recovery (80.4-92.6%), accuracy (97.3-105.6%), and precision (RSD <11%) parameters [4]. While oral bioavailability is expected to be poor based on class-level inference [4], intravenous administration routes are supported by this analytical methodology. Acute and subacute toxicity data for pure ardisiacrispin A have been generated [1], further enabling dose-ranging and safety assessment in rodent models.

Functional Uterotonic Assay Positive Control

Ardisiacrispin A provides a defined functional response in isolated rat uterus preparations, producing 84% of the maximal acetylcholine-induced contraction at a bath concentration of 8 μg/mL . This reproducible activity, which is equivalent to that of ardisiacrispin B , establishes ardisiacrispin A as a suitable positive control or reference agonist for screening smooth muscle contractility modulators, particularly when a non-peptidic, plant-derived uterotonic standard is required.

Application
Selection Property
Validation Focus
Colorectal / cervical cancer cell-model studies
Pure ardisiacrispin A identity and chromatographic resolution
Confirm cytotoxicity in target cell models; verify absence of B or extract carryover
Liver cancer microtubule-targeting research
Documented microtubule disassembly mechanism (A+B mixture data)
Mechanism validation using pure ardisiacrispin A; benchmark against mixture response
Preclinical pharmacokinetic research
Reported bioanalytical UPLC-MS/MS method
Method transfer, matrix-effect assessment; anticipate IV route for systemic exposure
Smooth muscle contractility research
Functional equivalence of A and B in uterine contractile assays
Source-independent positive control validation for uterotonic screening

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